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Compound of Interest

Compound Name: Gilvocarcin E

Cat. No.: B15579647 Get Quote

For researchers, scientists, and professionals in drug development, this technical guide

provides a comprehensive overview of the spectroscopic data for the anti-tumor agent

Gilvocarcin E, including its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

profiles. This document also details the experimental protocols for acquiring such data and

illustrates the compound's proposed mechanism of action through a logical workflow diagram.

Spectroscopic Data Analysis of Gilvocarcin E
Gilvocarcin E belongs to the gilvocarcin class of C-glycoside polyketides, which are known for

their potent anti-tumor properties. Accurate spectroscopic data is paramount for its identification

and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of Gilvocarcin E heavily relies on ¹H and ¹³C NMR spectroscopy.

While a complete, officially published tabular dataset for Gilvocarcin E is not readily available

in the public domain, data from its closely related analogs, Gilvocarcin V and M, provide a

strong basis for spectral interpretation. The key differences in their structures, and

consequently their spectra, arise from the substituent at the C-8 position of the

benzonaphthopyranone core. Gilvocarcin V possesses a vinyl group, Gilvocarcin M a methyl

group, and Gilvocarcin E an ethyl group.
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Table 1: Representative ¹H NMR Chemical Shifts for the Gilvocarcin Core

Proton
Chemical Shift (δ)

ppm (approx.)
Multiplicity J (Hz) (approx.)

H-1 10.5 - 11.0 s -

H-4 7.0 - 7.2 d 8.0 - 8.5

H-5 7.5 - 7.7 d 8.0 - 8.5

H-7 7.8 - 8.0 s -

H-9 7.3 - 7.5 s -

OMe-10 3.9 - 4.1 s -

OMe-12 3.9 - 4.1 s -

H-1' 5.5 - 5.7 d 3.0 - 3.5

Note: This table presents approximate chemical shifts based on related gilvocarcin structures.

Actual values may vary depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Chemical Shifts for the Gilvocarcin Core
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Carbon Chemical Shift (δ) ppm (approx.)

C-1 160 - 162

C-2 110 - 112

C-3 135 - 137

C-4 118 - 120

C-4a 125 - 127

C-5 115 - 117

C-6 160 - 162

C-6a 105 - 107

C-7 140 - 142

C-8 128 - 130

C-9 112 - 114

C-10 158 - 160

C-10a 115 - 117

C-11 138 - 140

C-12 155 - 157

C-12a 110 - 112

C-12b 120 - 122

C-1' 80 - 82

Note: This table presents approximate chemical shifts based on related gilvocarcin structures.

Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental

composition of Gilvocarcin E.
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Table 3: High-Resolution Mass Spectrometry Data for Gilvocarcin E

Parameter Value

Molecular Formula C₂₇H₂₈O₉

Monoisotopic Mass 496.1733 Da

Ionization Mode ESI+

Observed m/z [M+H]⁺ 497.1806

Observed m/z [M+Na]⁺ 519.1625

Experimental Protocols
The following sections detail the generalized experimental procedures for obtaining the

spectroscopic data for Gilvocarcin E.

NMR Spectroscopy Protocol
Sample Preparation: A 5-10 mg sample of purified Gilvocarcin E is dissolved in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and

should be reported with the data.

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Acquisition:

A standard proton experiment is performed.

Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a

relaxation delay of 1-2 seconds.

Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled carbon experiment is performed.
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A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

A wider spectral width is used compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing to the residual solvent peak or an internal

standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS) Protocol
Sample Preparation: A dilute solution of Gilvocarcin E (typically 1-10 µg/mL) is prepared in

a suitable solvent system (e.g., methanol/water with 0.1% formic acid for ESI+).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

LC Separation (Optional but Recommended): The sample is injected onto a C18 reversed-

phase column. A gradient elution with water and acetonitrile (both often containing 0.1%

formic acid) is used to separate Gilvocarcin E from any impurities.

MS Acquisition:

The mass spectrometer is operated in positive ion mode (ESI+).

Data is acquired over a relevant mass range (e.g., m/z 100-1000).

The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of

the molecular ion ([M+H]⁺ and/or [M+Na]⁺). This accurate mass is then used to calculate the

elemental composition using software that considers isotopic patterns.

Proposed Mechanism of Action
The anti-tumor activity of the gilvocarcin family of compounds is primarily attributed to their

interaction with DNA. The proposed mechanism involves two key events: DNA intercalation and
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inhibition of topoisomerase II.
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Caption: Proposed mechanism of action for Gilvocarcin E.

The diagram above illustrates the proposed sequence of events following the cellular uptake of

Gilvocarcin E. The molecule first intercalates into the DNA double helix. This interaction is

thought to alter the DNA topology, which in turn affects the function of enzymes like

topoisomerase II. Gilvocarcin E is believed to act as a topoisomerase II poison by stabilizing

the "cleavable complex," an intermediate in the enzyme's catalytic cycle where the DNA is cut.

By preventing the re-ligation of the DNA strands, the presence of Gilvocarcin E leads to an

accumulation of DNA double-strand breaks, particularly when the replication fork collides with

the stabilized complex. This accumulation of DNA damage ultimately triggers programmed cell

death, or apoptosis, in cancer cells. This multi-faceted mechanism underscores the potent anti-

tumor activity of Gilvocarcin E and its analogs.

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Gilvocarcin
E: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579647#spectroscopic-data-for-gilvocarcin-e-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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